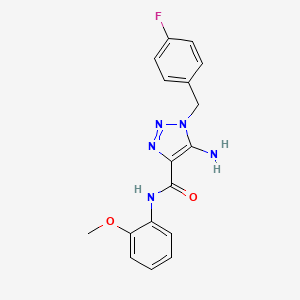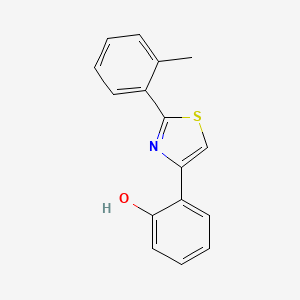
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A range of studies have explored the antimicrobial properties of quinazoline derivatives. Compounds derived from quinazolinones, including those structurally related to 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one, have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. For instance, Desai, Shihora, and Moradia (2007) found that newly synthesized quinazolines exhibited antibacterial and antifungal activities against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Similarly, another study by Desai and Dodiya (2011) on a clubbed quinazolinone and 4-thiazolidinone also demonstrated potential antimicrobial agents against similar strains (Desai & Dodiya, 2011).
Anti-inflammatory and Analgesic Properties
Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and screened them for their potential anti-inflammatory and analgesic activities. This study highlights the versatility of quinazolinone compounds in pharmacological research, suggesting that derivatives of 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one may also possess similar therapeutic benefits (Farag et al., 2012).
Thermophysical and Solvation Characteristics
The thermophysical properties of 1,3,4-oxadiazole derivatives have been extensively studied, providing insights into their solvation characteristics and interactions in various solvents. Godhani et al. (2013) conducted a detailed analysis of the thermo-physical characterization of 1,3,4-oxadiazole derivatives in chloroform and N,N-dimethylformamide, elucidating how structural modifications can affect thermodynamic parameters such as Gibbs energy of activation, enthalpy of activation, and entropy of activation (Godhani et al., 2013).
Anticonvulsant and Antimicrobial Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized a series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities, demonstrating the potential of quinazolinone derivatives in neurological and infectious disease research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has also been explored, with studies such as that by Al-Suwaidan et al. (2016), which designed, synthesized, and evaluated the in vitro antitumor activity of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant promise in cancer research (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBUNCPXAKVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2691105.png)
![3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2691106.png)
![ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2691107.png)




![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)
![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)
![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)

![(Z)-2-((4-ethylphenyl)imino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2691123.png)
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)